

# Toxicological Profile: 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile[1][2]

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## Compound of Interest

Compound Name:	1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile
CAS No.:	214262-95-0
Cat. No.:	B1620879

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## Executive Summary

**1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile** (CAS: 214262-95-0) is a specialized chemical intermediate primarily utilized in the synthesis of arylcyclohexylamines, a class of dissociative anesthetics that includes Phencyclidine (PCP) and its analogues.[1][2][3][4] Structurally, it consists of a cyclohexane ring substituted at the 1-position with both a nitrile group and a 2-chloro-6-fluorophenyl moiety.[1][2][4]

While often overshadowed by the pharmacological activity of its downstream products (e.g., 2-Chloro-6-fluoro-PCP or related designer drugs), this precursor presents distinct toxicological hazards.[1][2] These include the potential for cyanide liberation under thermal or metabolic stress, severe mucous membrane irritation, and organ-specific toxicity (hepatotoxicity/nephrotoxicity) characteristic of halogenated aromatic nitriles.[1][2] This guide provides a rigorous analysis for researchers handling this substance.

## Chemical Identity & Physicochemical Properties[2] [5]

Understanding the physicochemical nature of this compound is the first line of defense in toxicological risk assessment.[1][2]

Property	Data	Relevance to Toxicology
IUPAC Name	1-(2-Chloro-6-fluorophenyl)cyclohexane-1-carbonitrile	Unique halogenation pattern affects metabolic stability.[1][2]
CAS Number	214262-95-0	Identifier for regulatory and safety databases.[1][2]
Molecular Formula	C <sub>13</sub> H <sub>13</sub> ClFN	Halogenated organic nitrile.[2] [3]
Molecular Weight	237.7 g/mol	Moderate lipophilicity; likely crosses blood-brain barrier.[2]
Physical State	Solid (Crystalline)	Inhalation hazard of dust/particulates.[1][2]
Solubility	Insoluble in water; Soluble in DCM, Methanol	High lipid solubility implies adipose tissue retention.[1][2]
Melting Point	-76 °C	Low melting point increases risk of sublimation/vapor generation during heating.[2]

## Toxicokinetics (ADME)[1]

The toxicological impact of this nitrile is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2]

### Absorption[2]

- Routes: Rapidly absorbed via inhalation (dust/vapor) and dermal contact due to its lipophilic cyclohexane scaffold.[1][2]

- Mechanism: Passive diffusion across lipid bilayers.[2] The halogenated phenyl ring enhances lipophilicity compared to non-halogenated analogues, facilitating rapid systemic uptake.[1][2]

## Distribution[2]

- Target Tissues: High affinity for lipid-rich tissues, including the central nervous system (CNS) and adipose tissue.[1][2]
- Protein Binding: Likely high (>90%) due to the hydrophobic arylcyclohexyl moiety.[1][2]

## Metabolism (The Critical Hazard)

The metabolic fate of alpha-substituted arylcyclohexanecarbonitriles involves two competing pathways:

- Nitrile Hydrolysis (Detoxification): Slow hydrolysis by hepatic nitrilases to the corresponding amide and subsequently the carboxylic acid (1-(2-chloro-6-fluorophenyl)cyclohexanecarboxylic acid).[1][2]
- Oxidative Dealkylation (Toxication): CYP450-mediated oxidation can destabilize the cyclohexane ring.[1][2] While less labile than alpha-aminonitriles (like PCC), thermal decomposition or specific metabolic conditions can release Hydrogen Cyanide (HCN).[1][2]

## Excretion[2]

- Primary: Renal excretion of polar metabolites (carboxylic acid derivatives).[1][2]
- Secondary: Biliary excretion of conjugated halogenated phenols.[1][2]

## Toxicodynamics & Mechanisms of Action[1][2]

### Acute Toxicity Mechanisms

Unlike the final dissociative drugs (which act as NMDA receptor antagonists), the precursor's toxicity is driven by its chemical reactivity:

- Chemical Asphyxiation (Potential): If metabolized to release cyanide, it inhibits cytochrome c oxidase, halting cellular respiration.[1][2]

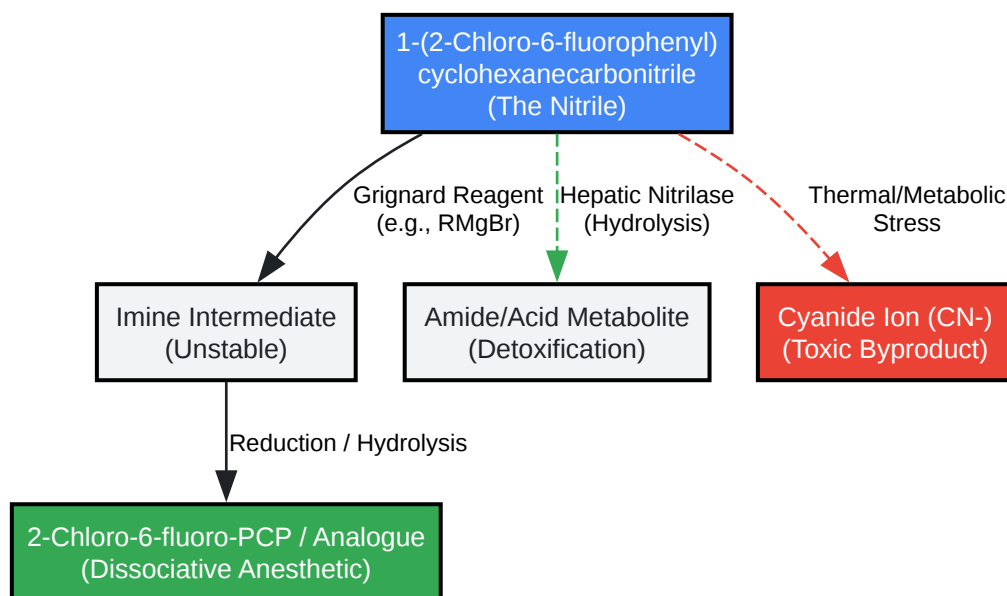
- Mucosal Irritation: The nitrile group, combined with the halogenated ring, acts as a potent irritant to eyes, skin, and the respiratory tract.[1][2]
- CNS Depression: At high doses, the intact molecule may exert non-specific solvent-like CNS depression or weak dissociative effects due to structural similarity to PCP.[1][2]

## Chronic Toxicity[2]

- Hepatotoxicity: Halogenated aromatic compounds often induce liver enzyme elevation (ALT/AST) and can lead to centrilobular necrosis upon chronic exposure.[1][2]
- Cystitis: Analogous arylcyclohexylamines are known to cause ulcerative cystitis.[2] While this is most prominent in the amine drugs (Ketamine/PCP), the accumulation of halogenated metabolites may irritate the bladder lining.[1][2]

## Synthesis & Degradation Pathways (Visualization)

The following diagram illustrates the relationship between the precursor, its synthesis, and its metabolic degradation.



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Figure 1: Synthesis pathway converting the nitrile precursor to the active drug, and divergent metabolic pathways leading to detoxification or cyanide release.[1][2]

## Analytical Toxicology & Detection

For researchers and forensic analysts, identifying this specific precursor requires targeted protocols.[\[1\]](#)[\[2\]](#)

Method	Marker / Fragment Ions	Notes
GC-MS	m/z 237 (M+), m/z 202 (M-Cl), m/z 182 (M-Cl-F)	Look for the characteristic chlorine isotope pattern (3:1 ratio). <a href="#">[1]</a> <a href="#">[2]</a> The nitrile group is stable under standard GC temperatures. <a href="#">[1]</a> <a href="#">[2]</a>
FT-IR	~2230 cm <sup>-1</sup> (C≡N stretch)	Distinct sharp peak distinguishing it from the amide or amine products. <a href="#">[1]</a> <a href="#">[2]</a>
NMR (1H)	Multiplet at 7.0-7.5 ppm (Aryl protons), Broad multiplets 1.2-2.2 ppm (Cyclohexyl)	The 2-Cl, 6-F substitution pattern creates a distinct splitting pattern in the aromatic region. <a href="#">[1]</a> <a href="#">[2]</a>

## Risk Assessment & Safety Protocols

### Hazard Classification (GHS)[\[1\]](#)

- H301: Toxic if swallowed.[\[2\]](#)
- H311: Toxic in contact with skin.[\[2\]](#)
- H331: Toxic if inhaled.[\[2\]](#)
- H319: Causes serious eye irritation.[\[2\]](#)

### Handling Procedures

- Engineering Controls: All handling must occur within a Class II Biosafety Cabinet or a certified chemical fume hood to prevent inhalation of particulates.[\[2\]](#)

- PPE: Nitrile gloves (double-gloved recommended due to lipophilicity), safety goggles, and a lab coat.[\[1\]](#)[\[2\]](#)
- Thermal Stability: Do not heat above 100°C without a reflux condenser. Open heating can liberate HCN gas.[\[1\]](#)[\[2\]](#)
- Spill Management: Treat spills with a basic oxidizing solution (e.g., sodium hypochlorite) to neutralize potential cyanide residues, followed by absorption with inert material.[\[1\]](#)[\[2\]](#)

## Emergency Response

- Inhalation: Move to fresh air immediately.[\[2\]](#) Administer oxygen if breathing is labored.[\[1\]](#)[\[2\]](#)
- Cyanide Suspect: If signs of cyanide poisoning (almond odor, rapid breathing, confusion) appear, administer hydroxocobalamin (Cyanokit) if available and seek immediate medical attention.[\[1\]](#)[\[2\]](#)

## References

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